molecular formula C10H6ClNO2 B578080 1-Chloroisoquinoline-4-carboxylic acid CAS No. 1260794-26-0

1-Chloroisoquinoline-4-carboxylic acid

Cat. No.: B578080
CAS No.: 1260794-26-0
M. Wt: 207.613
InChI Key: VAPWFBQHRVYUDV-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the first position and a carboxylic acid group at the fourth position of the isoquinoline ring makes this compound unique and valuable for various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .

Pharmacokinetics

For instance, the presence of a carboxylic acid group can impact the compound’s solubility and absorption .

Result of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloroisoquinoline-4-carboxylic acid. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of many chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-bromo-1-chloroisoquinoline with tert-butyl lithium in tetrahydrofuran at -80°C under an inert atmosphere. The reaction mixture is then treated with carbon dioxide, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted isoquinoline derivatives.

    Oxidation Products: Isoquinoline-4-carboxylic acid derivatives.

    Reduction Products: Isoquinoline-4-methanol derivatives.

Scientific Research Applications

1-Chloroisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Isoquinoline-4-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.

    1-Bromoisoquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    1-Chloroisoquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 1-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-chloroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWFBQHRVYUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695162
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260794-26-0
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinoline-4-carboxylic acid
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